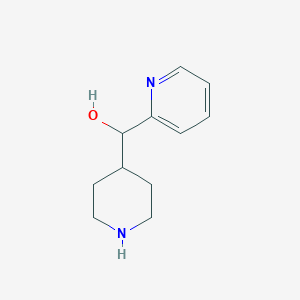
Piperidin-4-YL(pyridin-2-YL)methanol
説明
Piperidin-4-YL(pyridin-2-YL)methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Piperidin-4-YL(pyridin-2-YL)methanol, also known as (6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining piperidine and pyridine rings, which contributes to its diverse biological interactions. Its molecular formula is CHNO with a molecular weight of approximately 265.18 g/mol. The presence of both nitrogen-containing rings allows for multiple modes of interaction with biological targets.
Piperidine derivatives, including this compound, are known to modulate the activity of various receptors and enzymes. The compound may undergo protonation and participate in biochemical pathways that influence cellular responses. Research indicates that these derivatives can interact with neurotransmitter receptors, potentially leading to psychotropic effects, as well as enzyme inhibition which is crucial for various metabolic processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Piperidine Derivatives | 4.69 - 22.9 | B. subtilis, E. faecalis |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition could have implications for treating fibrotic diseases . The mechanism involves the compound binding to the active site of the enzyme, thereby blocking substrate access.
Case Studies
- Study on Antibacterial Properties : A comprehensive study examined various piperidine derivatives, including this compound, revealing potent antibacterial effects against multiple bacterial strains with notable MIC values .
- Enzyme Interaction Studies : Research involving HSC-T6 cells demonstrated that this compound effectively reduced hydroxyproline levels, indicating its potential as an anti-fibrotic agent through enzyme inhibition .
Future Directions
Given its promising biological activity, further research is warranted to explore the therapeutic potential of this compound in various medical applications:
- Drug Development : Its unique structure makes it a valuable candidate for developing new pharmaceuticals targeting specific receptors or enzymes.
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects will be crucial for optimizing its use in clinical settings.
特性
IUPAC Name |
piperidin-4-yl(pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-3,6,9,11-12,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBAOURAFYYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660458 | |
| Record name | (Piperidin-4-yl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-89-6 | |
| Record name | (Piperidin-4-yl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















